1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-ethylsulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2S2/c1-2-19(16,17)15-8-7-14-12(15)18-9-10-5-3-4-6-11(10)13/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHXSBLWNLTHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydroimidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethanesulfonyl group: This step might involve the reaction of the dihydroimidazole intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction where the fluorophenylmethyl group is introduced using a suitable reagent like 2-fluorobenzyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethanesulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfonyl group or the dihydroimidazole ring.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects: The ethanesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to benzenesulfonyl () due to reduced resonance stabilization. This may enhance electrophilic reactivity at the imidazole ring. Fluorine in the 2-fluorophenyl group (target compound) vs.
Steric and Solubility Considerations :
- The 4,5-diphenyl substitution in introduces significant steric bulk, likely reducing membrane permeability compared to the target compound’s simpler dihydroimidazole core .
- Triethoxybenzoyl () enhances water solubility via ether oxygen lone pairs, contrasting with the target’s ethanesulfonyl group, which offers moderate hydrophilicity .
Synthetic Accessibility :
- Thioether linkages (common in all compounds) are typically synthesized via nucleophilic substitution between thiols and halides or sulfonates. The target compound’s ethanesulfonyl group may be introduced using ethanesulfonyl chloride under basic conditions .
Potential Applications: Imidazoles with sulfonyl groups (e.g., target compound, ) are explored as protease inhibitors due to their ability to mimic transition states . Fluorinated analogs (target, ) are prioritized in drug discovery for improved metabolic stability and bioavailability .
Biological Activity
1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic compound that belongs to the imidazole class, known for its diverse biological activities. This article focuses on its biological activity, particularly its antimicrobial and antitumor properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a 4,5-dihydro-1H-imidazole core, with a fluorophenyl group, an ethanesulfonyl moiety, and a sulfanyl group. These functional groups contribute to its potential biological interactions.
| Component | Description |
|---|---|
| Core Structure | 4,5-dihydro-1H-imidazole |
| Substituents | 2-fluorophenyl, ethanesulfonyl, sulfanyl |
| Molecular Weight | 288.36 g/mol |
| CAS Number | 868218-47-7 |
Antimicrobial Activity
Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. The specific compound under review has shown potential effectiveness against various pathogens, including Helicobacter pylori , which is linked to gastric ulcers. The presence of the fluorophenyl group may enhance its interaction with microbial targets, suggesting a promising avenue for further investigation into its antimicrobial efficacy.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, compounds structurally similar to 1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole have been evaluated for their ability to induce apoptosis in cancer cells. A notable study demonstrated that certain imidazole derivatives exhibited strong antiproliferative activity against various cancer cell lines (e.g., A549, HeLa) and showed a selectivity index significantly higher than conventional chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
Case Study: Apoptosis Induction
In vitro tests revealed that specific imidazole derivatives could induce apoptosis by modulating key proteins involved in the apoptotic pathway. For example, one derivative increased the expression of Bax (a pro-apoptotic protein) while decreasing Bcl-2 (an anti-apoptotic protein), leading to enhanced apoptotic activity in HeLa cells .
Summary of Biological Activities
The compound's biological activities can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against H. pylori |
| Antitumor | Induces apoptosis in cancer cell lines |
| Selectivity | Higher selectivity compared to traditional drugs |
Future Directions
Given the promising biological activities exhibited by 1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, further research is warranted. Key areas for exploration include:
- Mechanistic Studies: Investigating the precise mechanisms through which this compound exerts its antimicrobial and antitumor effects.
- Structure-Activity Relationships (SAR): Modifying functional groups to enhance efficacy and reduce toxicity.
- In Vivo Studies: Evaluating the compound's safety and efficacy in animal models before clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
